molecular formula C17H9ClF3NO2 B2725637 3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione CAS No. 1787613-53-9

3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione

Cat. No.: B2725637
CAS No.: 1787613-53-9
M. Wt: 351.71
InChI Key: BGTSPNIZOSVBOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with chloro, phenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. For example, the reaction of a chlorinated phenylhydrazine with a trifluoromethyl-substituted phenylacetylene under acidic conditions can yield the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are compatible with large-scale production can be employed to ensure the process is economically viable and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable scaffold for further research and development .

Properties

IUPAC Name

3-chloro-4-phenyl-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClF3NO2/c18-14-13(10-4-2-1-3-5-10)15(23)22(16(14)24)12-8-6-11(7-9-12)17(19,20)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTSPNIZOSVBOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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